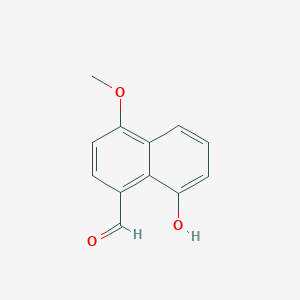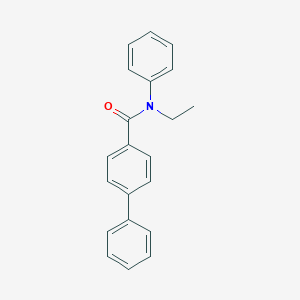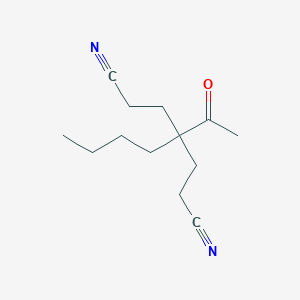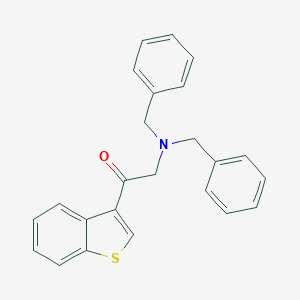![molecular formula C17H17NO3S B274507 1-(2,3-dihydro-1H-indol-1-yl)-2-[(4-methylphenyl)sulfonyl]ethanone](/img/structure/B274507.png)
1-(2,3-dihydro-1H-indol-1-yl)-2-[(4-methylphenyl)sulfonyl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,3-dihydro-1H-indol-1-yl)-2-[(4-methylphenyl)sulfonyl]ethanone is a chemical compound that has received significant attention in scientific research due to its potential applications in various fields. This compound is also known as SU6656 and is a selective inhibitor of the protein tyrosine kinase Src.
Wirkmechanismus
1-(2,3-dihydro-1H-indol-1-yl)-2-[(4-methylphenyl)sulfonyl]ethanone is a selective inhibitor of the protein tyrosine kinase Src. Src is a non-receptor tyrosine kinase that plays a critical role in cell signaling pathways. By inhibiting Src, this compound can disrupt cell signaling pathways that are essential for cancer cell growth and proliferation.
Biochemical and Physiological Effects:
Studies have shown that this compound can have significant biochemical and physiological effects. In cancer cells, this compound can inhibit cell proliferation, induce apoptosis, and reduce tumor growth. Additionally, this compound has also been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using 1-(2,3-dihydro-1H-indol-1-yl)-2-[(4-methylphenyl)sulfonyl]ethanone in lab experiments is its selectivity for the Src family of kinases. This selectivity allows researchers to target specific signaling pathways without affecting other cellular processes. However, one of the limitations of using this compound is its potential toxicity. Studies have shown that high concentrations of this compound can be toxic to cells, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 1-(2,3-dihydro-1H-indol-1-yl)-2-[(4-methylphenyl)sulfonyl]ethanone. One area of research is the development of new derivatives of this compound that have improved selectivity and reduced toxicity. Additionally, researchers are exploring the potential applications of this compound in the treatment of other diseases, such as diabetes and cardiovascular disease. Finally, studies are being conducted to understand the role of Src signaling pathways in various cellular processes and how inhibition of these pathways can be used to develop new therapies for cancer and other diseases.
In conclusion, this compound is a chemical compound that has significant potential in scientific research. This compound has been extensively studied for its potential applications in cancer research, neurodegenerative disorders, and other diseases. The selective inhibition of Src signaling pathways makes this compound a valuable tool for understanding cellular processes and developing new therapies. However, the potential toxicity of this compound highlights the need for further research to develop new derivatives with improved selectivity and reduced toxicity.
Synthesemethoden
The synthesis of 1-(2,3-dihydro-1H-indol-1-yl)-2-[(4-methylphenyl)sulfonyl]ethanone is a complex process that involves several steps. The initial step involves the reaction of 2-bromoacetophenone with methylamine to form 2-bromo-N-methylacetophenone. This intermediate is then reacted with indoline to form 1-(2,3-dihydro-1H-indol-1-yl)-2-bromoethanone. Finally, the compound is reacted with 4-methylbenzenesulfonyl chloride to form this compound.
Wissenschaftliche Forschungsanwendungen
1-(2,3-dihydro-1H-indol-1-yl)-2-[(4-methylphenyl)sulfonyl]ethanone has been extensively used in scientific research due to its potential applications in various fields. One of the primary applications of this compound is in cancer research. Studies have shown that this compound can inhibit the growth of cancer cells by targeting the Src family of kinases. Additionally, this compound has also been shown to have potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Eigenschaften
Molekularformel |
C17H17NO3S |
|---|---|
Molekulargewicht |
315.4 g/mol |
IUPAC-Name |
1-(2,3-dihydroindol-1-yl)-2-(4-methylphenyl)sulfonylethanone |
InChI |
InChI=1S/C17H17NO3S/c1-13-6-8-15(9-7-13)22(20,21)12-17(19)18-11-10-14-4-2-3-5-16(14)18/h2-9H,10-12H2,1H3 |
InChI-Schlüssel |
MFIUYEDDGGPGMF-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(=O)N2CCC3=CC=CC=C32 |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(=O)N2CCC3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[[(Z)-(5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-3-phenylurea](/img/structure/B274429.png)
![ethyl 6-bromo-2-[(diethylamino)methyl]-5-methoxy-1-methyl-1H-indole-3-carboxylate](/img/structure/B274432.png)
![4-(4-Isopropylphenyl)-5-methyl-pyridazino[4,3-b]indol-3-amine](/img/structure/B274438.png)


![N-{4-[(2-carboxyethyl)amino]-2,2,3,3-tetrafluoro-4-oxobutanoyl}-beta-alanine](/img/structure/B274443.png)





